molecular formula C13H15NO4 B8364852 Ethyl 2-acetamido-3-oxo-3-phenylpropionate CAS No. 6966-30-9

Ethyl 2-acetamido-3-oxo-3-phenylpropionate

Cat. No. B8364852
CAS RN: 6966-30-9
M. Wt: 249.26 g/mol
InChI Key: XEDHCHOSHIGTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05322964

Procedure details

With stirring, a mixture of 221 g of ethyl 2-oximinobenzoylacetate (ethyl 2-oximino-3-oxo-3-phenylpropionate), 500 g of acetic anhydride, 50 g of glacial acetic acid and 20 g of a Pd/C catalyst (EF 101 R/W 51% H2O, sold by Degussa) is hydrogenated under normal pressure at 60° C. over 4 hours. The hydrogen uptake is 40 l. Afterwards the reactor is made inert with N2, flushed with nitrogen and the catalyst is removed by filtration. The filtrate is subsequently concentrated under reduced pressure on a rotary evaporator to give a residue (259.3 g), which is recrystallised from 200 ml of isopropanol/500 ml of petroleum ether.
Name
ethyl 2-oximinobenzoylacetate (ethyl 2-oximino-3-oxo-3-phenylpropionate)
Quantity
221 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9](=[O:16])[C:10](=[N:14]O)[C:11]([OH:13])=[O:12])C.N(=C1C=CC=C[CH:20]1[C:21](CC(OCC)=O)=[O:22])O.[C:33](OC(=O)C)(=O)[CH3:34].[H][H].N#N>[Pd].C(O)(=O)C>[C:21]([NH:14][CH:10]([C:9](=[O:16])[C:4]1[CH:3]=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:11]([O:13][CH2:33][CH3:34])=[O:12])(=[O:22])[CH3:20] |f:0.1|

Inputs

Step One
Name
ethyl 2-oximinobenzoylacetate (ethyl 2-oximino-3-oxo-3-phenylpropionate)
Quantity
221 g
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)C(C(C(=O)O)=NO)=O.N(O)=C1C(C(=O)CC(=O)OCC)C=CC=C1
Name
Quantity
500 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
20 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
the catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is subsequently concentrated under reduced pressure on a rotary evaporator

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)OCC)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 259.3 g
YIELD: CALCULATEDPERCENTYIELD 209.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.